molecular formula C25H27N3O3S B1662339 N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea CAS No. 228544-65-8

N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea

Cat. No.: B1662339
CAS No.: 228544-65-8
M. Wt: 449.6 g/mol
InChI Key: XFFITGBWVLQNCD-UHFFFAOYSA-N
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Description

VULM 1457 is a potent inhibitor of cholesterol acyltransferase (acyl-CoA) . It significantly reduces the production and secretion of adrenomedullin (AM) and down-regulates AM receptors on human hepatoblastic cells. Additionally, VULM 1457 exhibits remarkable hypolipidemic activity and improves outcomes in myocardial ischemia-reperfusion injury

Mechanism of Action

Target of Action

The primary targets of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea are phytophagous mites (Tetranychidae, Tarsonemidae), Aleyrodidae, Aphididae, and Jassidae on cotton, various field and fruit crops, ornamentals, and vegetables . These targets play a significant role in the agricultural ecosystem, and controlling their population is crucial for crop health and yield.

Mode of Action

N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea works as an inhibitor of oxidative phosphorylation, disrupting ATP formation by inhibiting ATP synthase . This disruption of energy production leads to the death of the target organisms, effectively controlling their population.

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway, a crucial process in cellular respiration that produces ATP, the primary energy currency of the cell . By inhibiting ATP synthase, the compound disrupts the production of ATP, leading to energy depletion and eventual death of the target organisms.

Result of Action

The primary result of the compound’s action is the effective control of phytophagous mites, Aleyrodidae, Aphididae, and Jassidae populations on various crops . This leads to healthier crops and improved yields. The compound is also effective against some leaf-feeding pests in cole crops, soya beans, and cotton .

Action Environment

The action, efficacy, and stability of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea can be influenced by various environmental factors. For instance, the compound is stable in air and water, and to light , suggesting that it can be used effectively in a wide range of environmental conditions.

Biochemical Analysis

Biochemical Properties

N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating their activity . The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and, consequently, their catalytic efficiency.

Cellular Effects

The effects of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to manage oxidative stress . Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to shifts in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and enzyme activity . Additionally, the stability of the compound in various experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detoxification and stress response. At higher doses, it can lead to toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects are often observed, where a specific dosage range elicits a significant biological response, beyond which the effects may plateau or become detrimental.

Metabolic Pathways

N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For instance, this compound may influence pathways related to oxidative stress and detoxification, thereby impacting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments . The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects on cellular processes.

Subcellular Localization

N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea exhibits distinct subcellular localization patterns, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects . For example, localization to the mitochondria may enhance its role in modulating oxidative stress responses, while presence in the nucleus could influence gene expression and transcriptional regulation.

Chemical Reactions Analysis

VULM 1457 likely undergoes reactions related to its inhibition of acyl-CoA. While detailed information on specific reactions is lacking, it may interact with cellular pathways involved in lipid metabolism. Common reagents and conditions for these reactions are not explicitly documented.

Scientific Research Applications

    Chemistry: Its role as an acyl-CoA inhibitor makes it relevant for lipid metabolism studies.

    Biology: Researchers may explore its impact on cellular processes related to cholesterol homeostasis.

    Medicine: Investigating its effects on AM production and lipid levels could lead to therapeutic insights.

    Industry: Although industrial production methods are undisclosed, its hypolipidemic properties may have industrial implications.

Comparison with Similar Compounds

Unfortunately, specific similar compounds are not mentioned in the available literature. Further research may reveal additional analogs or related molecules.

Properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[4-(4-nitrophenyl)sulfanylphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-16(2)22-6-5-7-23(17(3)4)24(22)27-25(29)26-18-8-12-20(13-9-18)32-21-14-10-19(11-15-21)28(30)31/h5-17H,1-4H3,(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFITGBWVLQNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433020
Record name N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228544-65-8
Record name N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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